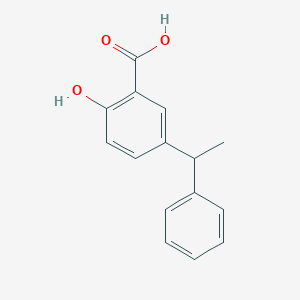
2-hydroxy-5-(1-phenylethyl)benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Phenylethyl)salicylic acid: is an organic compound that belongs to the class of salicylic acids It is characterized by the presence of a phenylethyl group attached to the fifth position of the salicylic acid molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Phenylethyl)salicylic acid typically involves the esterification of salicylic acid with phenylethyl alcohol. A common method employs a catalyst such as zinc triflate (Zn(OTf)2) to facilitate the esterification reaction . The reaction conditions often include heating the reactants in an appropriate solvent under reflux to achieve the desired product.
Industrial Production Methods: Industrial production of 5-(1-Phenylethyl)salicylic acid may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 5-(1-Phenylethyl)salicylic acid undergoes various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring of the salicylic acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of ethyl-substituted salicylic acid.
Substitution: Formation of halogenated or nitrated salicylic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 5-(1-Phenylethyl)salicylic acid is used as a precursor in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as an anti-inflammatory and antioxidant agent. It has shown promise in modulating immune responses and reducing oxidative stress .
Medicine: The compound’s potential therapeutic applications include its use as an anti-cancer agent. Studies have demonstrated its efficacy in inhibiting the growth of cancer cells and inducing apoptosis .
Industry: In the industrial sector, 5-(1-Phenylethyl)salicylic acid is used in the formulation of pharmaceuticals and cosmetics. Its properties make it suitable for use in topical treatments for skin conditions.
Mecanismo De Acción
The mechanism of action of 5-(1-Phenylethyl)salicylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . By blocking COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways .
Comparación Con Compuestos Similares
Salicylic Acid: A well-known compound used in acne treatment and as an anti-inflammatory agent.
Phenyl Salicylate: Used in sunscreens and as an antiseptic.
Acetylsalicylic Acid (Aspirin): Widely used as an analgesic and anti-inflammatory drug.
Uniqueness: 5-(1-Phenylethyl)salicylic acid is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as an anti-cancer and anti-inflammatory agent compared to its analogs.
Propiedades
Número CAS |
114810-60-5 |
|---|---|
Fórmula molecular |
C15H14O3 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
2-hydroxy-5-(1-phenylethyl)benzoic acid |
InChI |
InChI=1S/C15H14O3/c1-10(11-5-3-2-4-6-11)12-7-8-14(16)13(9-12)15(17)18/h2-10,16H,1H3,(H,17,18) |
Clave InChI |
MSOVRVJXGBFBNF-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
SMILES canónico |
CC(C1=CC=CC=C1)C2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















